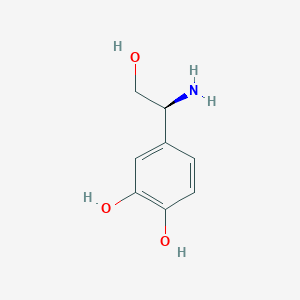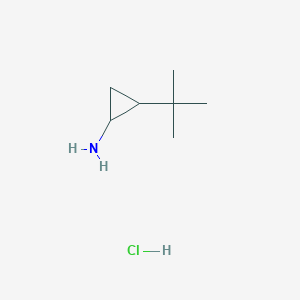
2-Tert-butylcyclopropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclopropan-1-aminehydrochloride is an organic compound that belongs to the class of cyclopropanes. It is characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopropan-1-aminehydrochloride typically involves the cyclization of a suitable precursor. One common method is the asymmetric Michael addition reaction, where a chiral catalyst is used to introduce the tert-butyl group onto the cyclopropane ring. Another method involves the alkylation and cyclization of a glycine Schiff base complexed with nickel (II).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylcyclopropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Tert-butylcyclopropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-1,1,3,3-tetramethylguanidine
- 2-Tert-butylcyclopropan-1-amine
- 2-Tert-butylcyclopropan-1-aminehydrochloride (racemic mixture)
Uniqueness
This compound is unique due to its specific chiral centers and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
2-tert-butylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)5-4-6(5)8;/h5-6H,4,8H2,1-3H3;1H |
InChI Key |
FEDWISBIFUPRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


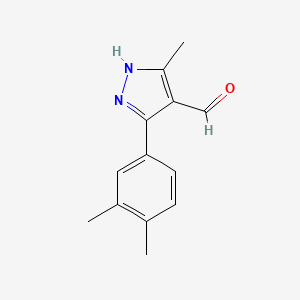
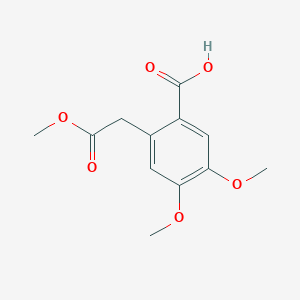
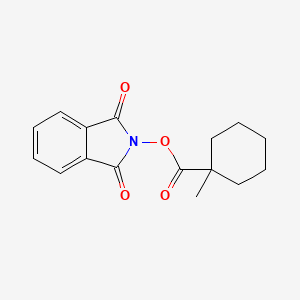
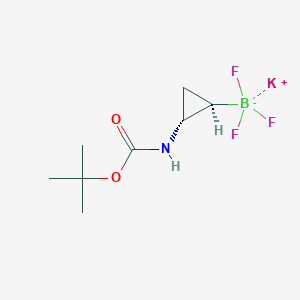
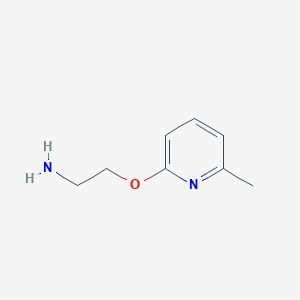
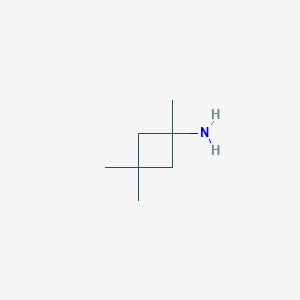
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid](/img/structure/B13565541.png)
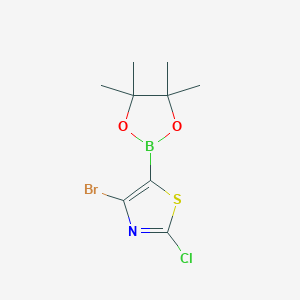
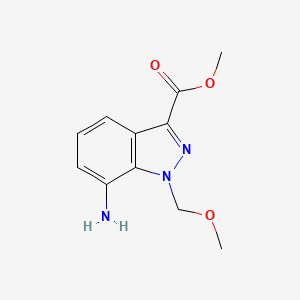
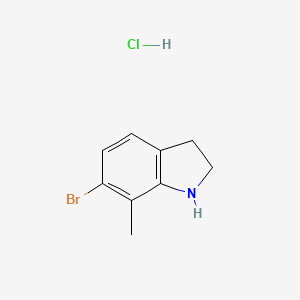
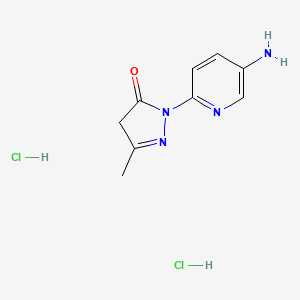
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
